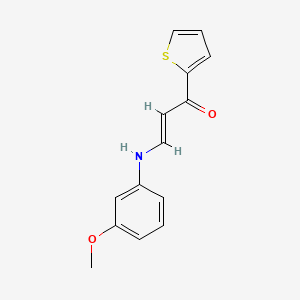

(E)-3-(3-methoxyanilino)-1-(2-thienyl)-2-propen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "(E)-3-(3-methoxyanilino)-1-(2-thienyl)-2-propen-1-one" typically involves regiospecific synthesis methods that allow for the efficient preparation of heterocyclic compounds with diverse functionalities. For example, the synthesis of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been demonstrated as a useful three-carbon synthon for creating a variety of five and six-membered heterocycles with masked (or unmasked) aldehyde functionality by cyclocondensation with bifunctional heteronucleophiles (Mahata et al., 2003).

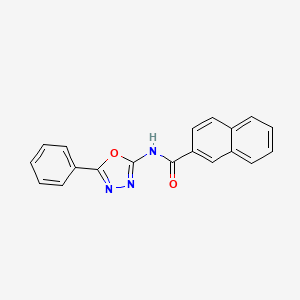

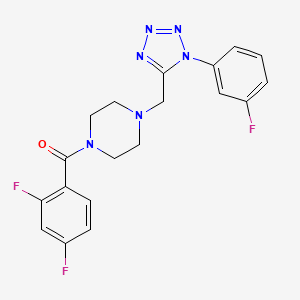

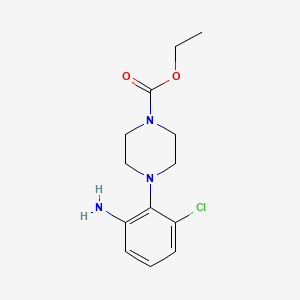

Molecular Structure Analysis

Molecular structure and spectroscopic properties of related compounds have been thoroughly analyzed using density functional theory (DFT) methods, highlighting the importance of bond angles, bond distances, and NMR studies for understanding the molecular geometry. Such analysis aids in correlating theoretical predictions with experimental values, as seen in studies of similar chalcone derivatives (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and synthesis pathways of compounds containing thienyl groups have been explored, revealing versatile methods for creating α,β-unsaturated aldehydes and other complex structures through palladium-catalyzed reactions and other synthetic strategies. These methods underscore the compounds' ability to undergo various chemical transformations, offering insights into their reactivity and potential applications (Wada et al., 1977).

Physical Properties Analysis

The physical properties, including crystalline structure and behavior at different temperatures, of similar compounds have been characterized, highlighting the influence of molecular geometry on solid-state properties. The static disorder and crystalline behavior provide insights into the material's stability and potential electronic applications (Blockhuys et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, have been studied using various spectroscopic and X-ray crystallography techniques. These studies have facilitated a deeper understanding of the compounds' behavior in different environments and their potential for further chemical modification and application (Kumarasinghe et al., 2009).

Applications De Recherche Scientifique

Photovoltaic Devices

- Improved Miscibility with Polythiophene Donors : An analog of this compound, named 1-(3-methoxycarbonyl)propyl-1-thienyl-[6,6]-methanofullerene (ThCBM), was designed to improve miscibility with polythiophene donors, especially poly(3-hexyl thiophene) (P3HT). This development could enhance the morphology of bulk heterojunction photovoltaic devices (Popescu et al., 2006).

Fluorescent Properties

- Dependence on Heterocycle Rings and Substituted Phenyl Rings : The compound's absorption and fluorescence emission spectra depend on the heterocycle rings and substituted phenyl rings linked to the enone system. The position of methoxy groups significantly affects its fluorescent properties (Suwunwong et al., 2011).

Electron Mobility

- High Electron Mobility in Crystals : The X-ray crystal structure of ThCBM, a related compound, was determined, revealing high electron mobility along its long axis. This characteristic is especially notable due to its remarkable anisotropy, which is crucial for various electronic applications (Choi et al., 2011).

Cytotoxic Activity

- Potential for Anticancer Properties : Derivatives of 4'-hydroxychalcones, closely related to the compound , were examined for cytotoxicity against human T cells (Jurkat cells) and for their interaction with DNA topoisomerase I, indicating potential anticancer properties (Gul et al., 2008).

Optical Properties

- Enhancing Solid-State Emission in Poly(thiophene)s : Postfunctionalization of poly(3-hexylthiophene) (P3HT) with various functional groups, including those similar to (E)-3-(3-methoxyanilino)-1-(2-thienyl)-2-propen-1-one, demonstrated the ability to tune optical properties and enhance solid-state emission, which is significant for applications in photonic devices (Li et al., 2002).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-3-(3-methoxyanilino)-1-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-17-12-5-2-4-11(10-12)15-8-7-13(16)14-6-3-9-18-14/h2-10,15H,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLFZZRGTOZKCV-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC=CC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N/C=C/C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3-methoxyanilino)-1-(2-thienyl)-2-propen-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}-3,3-dimethylurea](/img/structure/B2486787.png)

![N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide](/img/structure/B2486788.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2486790.png)

![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2486792.png)

![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2486793.png)

![N~1~-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2486794.png)

![1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2486798.png)

![N-(4-methylbenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486802.png)